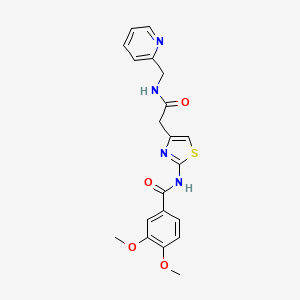

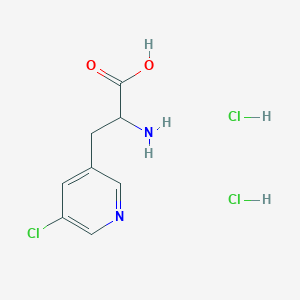

![molecular formula C16H15BrN2O4 B2654254 [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-14-5](/img/structure/B2654254.png)

[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves aromatic amines like 2-Methoxy-5-methylaniline . This compound has been used in the synthesis of various other compounds and could potentially be a starting point for the synthesis of "[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" .Aplicaciones Científicas De Investigación

Efficient Synthesis of Related Compounds

An Efficient Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

This study presents a synthesis method for a carboxylic acid moiety, a potent antagonist for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. The method involves reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent bromination and hydrolysis to produce the target compound with a 67% overall yield (Hirokawa, Horikawa, & Kato, 2000).

Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate

Demonstrating a practical synthetic route to a key intermediate of the previous compound, this research highlights process improvements for better yield and regioselectivity, potentially applicable for synthesizing structurally similar compounds (Horikawa, Hirokawa, & Kato, 2001).

Methodologies and Catalysis

Electrocatalytic Carboxylation of 2-amino-5-bromopyridine with CO2

This study explores an electrochemical method for carboxylating 2-amino-5-bromopyridine using CO2 in an ionic liquid, demonstrating a sustainable approach to synthesizing carboxylic acids. This method avoids volatile and toxic solvents and achieves high yield and selectivity, which could be relevant for modifying or synthesizing analogs of "[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" (Feng, Huang, Liu, & Wang, 2010).

Rhodium-catalyzed Oxidative Annulation

A novel methodology for constructing quinoline-2-carboxylate derivatives through rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds is presented. This approach tolerates a wide range of functional groups, suggesting its potential applicability in synthesizing complex organic structures similar to the subject compound (Wang, Ding, Zheng, Bao, & Peng, 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c1-10-3-4-14(22-2)13(5-10)19-15(20)9-23-16(21)11-6-12(17)8-18-7-11/h3-8H,9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBLJHAMYXJQBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2654173.png)

![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)

![N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2654182.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)

![ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2654187.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)